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Compound of Interest

Compound Name: 2,2,7,7-Tetramethyloctane

Cat. No.: B085686 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,7,7-
tetramethyloctane (CAS No. 1071-31-4), a highly branched saturated hydrocarbon. This

document is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis, offering a centralized resource for its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,2,7,7-tetramethyloctane.

Due to the absence of publicly available experimental NMR data, the ¹H and ¹³C NMR data

presented are based on computational predictions. The IR and mass spectrometry data are

derived from the National Institute of Standards and Technology (NIST) database.

Table 1: Predicted ¹H NMR Spectroscopic Data for
2,2,7,7-Tetramethyloctane

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~0.88 Singlet 18H -C(CH₃)₃

~1.15 Singlet 8H -CH₂-
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Note: Predicted values are generated using online NMR prediction tools and should be

considered as estimates. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for
2,2,7,7-Tetramethyloctane

Chemical Shift (ppm) Carbon Type Assignment

~30.5 Quaternary C-(CH₃)₃

~29.0 Primary -C(CH₃)₃

~40.0 Secondary -CH₂-

Note: Predicted values are generated using online NMR prediction tools and should be

considered as estimates. Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Peak List for 2,2,7,7-
Tetramethyloctane

Wavenumber (cm⁻¹) Intensity Assignment

2950-2850 Strong C-H stretch (alkane)

1470-1450 Medium C-H bend (scissoring)

1390-1365 Medium-Weak C-H bend (tert-butyl)

~720 Weak C-H rock (long chain)

Source: NIST/EPA Gas-Phase Infrared Database.

Table 4: Mass Spectrometry Data for 2,2,7,7-
Tetramethyloctane
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m/z Relative Intensity (%) Assignment

57 100 [C₄H₉]⁺ (tert-butyl cation)

41 ~40 [C₃H₅]⁺

113 ~20 [M-C₄H₉]⁺

170 <5 [M]⁺ (Molecular Ion)

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a liquid alkane such as 2,2,7,7-tetramethyloctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the

hydrogen and carbon atoms in the molecule.

Materials:

NMR Spectrometer (e.g., 300 MHz or higher)

5 mm NMR tubes

Deuterated chloroform (CDCl₃)

2,2,7,7-Tetramethyloctane sample

Pipettes

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 2,2,7,7-tetramethyloctane in

approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. The solution should be clear and free

of any particulate matter.
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Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR

tube to a height of approximately 4-5 cm.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth.

Place the sample in the NMR spectrometer.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and

symmetrical lock signal.

¹H NMR Acquisition:

Set the spectral width to approximately 10-12 ppm.

Set the number of scans (typically 8-16 for a concentrated sample).

Acquire the Free Induction Decay (FID).

Perform a Fourier transform of the FID.

Phase the resulting spectrum and reference the residual CHCl₃ peak to 7.26 ppm.

Integrate the peaks and identify the multiplicities.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Set the spectral width to approximately 0-220 ppm.

Set the number of scans (typically 64 or more, as ¹³C is less abundant and less sensitive).

Acquire the FID using a proton-decoupled pulse sequence.

Perform a Fourier transform of the FID.
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Phase the resulting spectrum and reference the CDCl₃ triplet to 77.16 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Materials:

Fourier Transform Infrared (FTIR) Spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

2,2,7,7-Tetramethyloctane sample

Pipette

Acetone (for cleaning)

Procedure (Thin Film Method):

Sample Preparation: Place a single drop of liquid 2,2,7,7-tetramethyloctane onto the

surface of a clean, dry salt plate.

Assembly: Place a second salt plate on top of the first, gently pressing to create a thin,

uniform film of the liquid between the plates.

Data Acquisition:

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a

solvent like acetone, then return them to a desiccator.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

Helium gas (carrier gas)

2,2,7,7-Tetramethyloctane sample

Solvent (e.g., hexane or dichloromethane)

Microsyringe

Procedure:

Sample Preparation: Prepare a dilute solution of 2,2,7,7-tetramethyloctane in a volatile

solvent like hexane (e.g., 1 mg/mL).

GC-MS Setup:

Set the GC oven temperature program (e.g., start at 50°C, ramp to 250°C).

Set the injector temperature (e.g., 250°C).

Set the carrier gas (Helium) flow rate.

Set the MS transfer line temperature (e.g., 280°C).

Set the ion source temperature (e.g., 230°C).

Set the electron ionization energy to 70 eV.

Set the mass scan range (e.g., m/z 35-500).

Injection and Acquisition:
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Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet using a

microsyringe.

Start the data acquisition. The sample will be vaporized, separated by the GC column, and

then introduced into the mass spectrometer.

Data Analysis:

Identify the peak corresponding to 2,2,7,7-tetramethyloctane in the total ion

chromatogram.

Analyze the mass spectrum associated with this peak to identify the molecular ion and the

major fragment ions.

Visualizations
The following diagrams illustrate the generalized workflows for the spectroscopic techniques

described.
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Caption: Workflow for NMR Spectroscopy.
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Caption: Workflow for IR Spectroscopy.
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Caption: Workflow for Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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